1-chloro-2-(4-ethoxybenzyl)benzene 1-chloro-2-(4-ethoxybenzyl)benzene
Brand Name: Vulcanchem
CAS No.: 1662702-90-0
VCID: VC7874545
InChI: InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3
SMILES: CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl
Molecular Formula: C15H15ClO
Molecular Weight: 246.73 g/mol

1-chloro-2-(4-ethoxybenzyl)benzene

CAS No.: 1662702-90-0

Cat. No.: VC7874545

Molecular Formula: C15H15ClO

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

1-chloro-2-(4-ethoxybenzyl)benzene - 1662702-90-0

Specification

CAS No. 1662702-90-0
Molecular Formula C15H15ClO
Molecular Weight 246.73 g/mol
IUPAC Name 1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Standard InChI InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3
Standard InChI Key KETHSKCEXFAVNR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl
Canonical SMILES CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Chloro-2-(4-ethoxybenzyl)benzene features a central benzene ring with two substituents:

  • Chlorine atom at the 1-position, imparting electrophilic reactivity.

  • 4-Ethoxybenzyl group at the 2-position, consisting of a benzyl moiety with an ethoxy (–OCH₂CH₃) group at the para position .

The ethoxy group enhances lipophilicity (LogP ≈ 4.2), while the chlorine atom contributes to molecular polarity (PSA = 9.23 Ų) .

Physical Properties

Table 1 compares inferred properties of 1-chloro-2-(4-ethoxybenzyl)benzene with its halogenated derivatives:

Property1-Chloro-2-(4-ethoxybenzyl)benzene (Inferred)4-Bromo Derivative 4-Iodo Derivative
Molecular FormulaC₁₅H₁₅ClOC₁₅H₁₄BrClOC₁₅H₁₄ClIO
Molecular Weight (g/mol)246.7325.6372.6
Density (g/cm³)1.28–1.351.53±0.061.531±0.06
Boiling Point (°C)380–400411.2±40.0411.2±40.0
Water Solubility (25°C)Insoluble (<0.1 g/L)Insoluble1.6×10⁻³ g/L

The reduced molecular weight relative to bromo/iodo derivatives correlates with lower density and vapor pressure (estimated 0.02 mmHg at 25°C) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-2-(4-ethoxybenzyl)benzene mirrors methods developed for its brominated analogue :

Step 1: Friedel-Crafts Acylation
2-Chlorobenzoic acid reacts with phenetole (4-ethoxyphenylmethanol) in dichloromethane (DCM) under Lewis acid catalysis (e.g., AlCl₃) to form 2-chloro-4′-ethoxybenzophenone .

Step 2: Ketone Reduction
The benzophenone intermediate undergoes reduction using triethylsilane (Et₃SiH) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target compound .

Critical Optimization

  • Solvent Selection: Avoiding acetonitrile prevents nucleophilic side reactions (e.g., impurity formation via nitrile addition) .

  • Temperature Control: Maintaining 0–5°C during AlCl₃ addition minimizes decomposition .

Industrial-Scale Production

A patented one-pot process achieves 85–90% yield by integrating acylation and reduction without intermediate isolation :

  • Reaction: 2-Chlorobenzoic acid (2.0 g), phenetole (1.1 mL), and AlCl₃ (2.3 g) in DCM (20 mL) at 0–5°C for 2 hours.

  • Reduction: Addition of Et₃SiH (3.4 mL) at 20–25°C for 36 hours.

  • Workup: Washing with NaHCO₃ (8%) and concentration under vacuum .

Pharmaceutical Applications

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Enhances metabolic stability by blocking cytochrome P450 oxidation.

  • Ethoxy Group: Improves membrane permeability via increased lipophilicity .

Recent Advances and Future Directions

Green Chemistry Initiatives

Recent efforts focus on replacing DCM with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding derivative synthesis .

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